molecular formula C19H15ClO5 B2832580 (Z)-methyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-33-0

(Z)-methyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2832580
CAS RN: 620546-33-0
M. Wt: 358.77
InChI Key: OQWJPAYXKRJILU-MFOYZWKCSA-N
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Description

This compound is a derivative of benzofuran, which is a heterocyclic compound . It has a molecular formula of C17H11ClO5 and an average mass of 330.719 Da . It is related to (Z)-2-(3-Chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxamide, which has been identified as a GSK-3β inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuran core and various functional groups attached . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthetic Pathways and Derivatives

A foundational aspect of the research on this compound involves its synthesis and the creation of various derivatives. Studies have explored the reactions of 3-oxo-2,3-dihydrobenzofuran with different alkyl 2-cyano-3-alkoxypropenoates, leading to the formation of compounds that showcase a range of isomers including Z and E forms. These synthetic pathways are critical for developing further chemical studies and potential applications in materials science and organic chemistry (Mérour & Cossais, 1991).

Antimicrobial Activity

Another significant area of research has been the exploration of the antimicrobial properties of derivatives of 2,3-dihydrobenzofuran. For instance, compounds synthesized from 3-methylbenzofuran-2-carbohydrazide demonstrated notable antimicrobial activities against various fungal and bacterial species. This suggests potential applications in developing new antimicrobial agents, which could address the rising challenge of antibiotic resistance (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Chemical Properties and Reactions

Research has also focused on understanding the chemical properties and reactions of benzofuran derivatives. For example, the study of palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and anilines has contributed to the synthesis of novel compounds with potential applications in organic synthesis and drug development (Gabriele et al., 2006).

Quantum Chemical Study

A quantum chemical study on 2,3-dihydrobenzofuran labeled arylidene indanones has provided insights into their spectroscopic, structural, and quantum properties. This research is significant for the design and development of compounds with potential applications in therapeutic science, highlighting the intersection of chemistry and biology (Shinde et al., 2020).

properties

IUPAC Name

methyl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-11(19(22)23-2)24-14-6-7-15-16(10-14)25-17(18(15)21)9-12-4-3-5-13(20)8-12/h3-11H,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWJPAYXKRJILU-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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